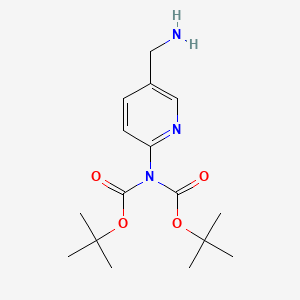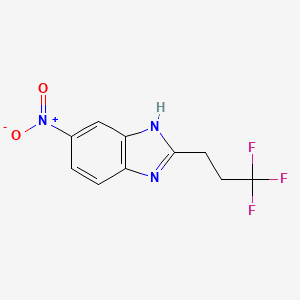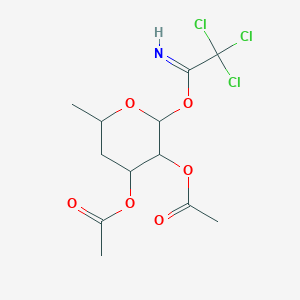
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is a specialized chemical reagent used primarily in the synthesis of oligosaccharides. This compound plays a crucial role in the study of carbohydrate metabolism and has significant implications in pharmaceutical research, particularly in the development of drugs for diseases such as cancer and diabetes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate typically involves the reaction of tri-O-acetyl-D-glucal with alcohols in the presence of boron trifluoride in benzene solution. This reaction yields 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosides, with the α-anomers predominating . The reaction conditions are carefully controlled to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The compound is then purified using techniques such as preparative gas-liquid chromatography (g.l.c.) and characterized by nuclear magnetic resonance (n.m.r.) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate undergoes various chemical reactions, including:
Oxidation: Hydroxylation of the compound with neutral permanganate results in the formation of manno-adducts.
Epoxidation: The compound can be epoxidized to yield a mixture of isomeric epoxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride, neutral permanganate, and various alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various glycosides, manno-adducts, and isomeric epoxides .
Wissenschaftliche Forschungsanwendungen
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a key reagent in the synthesis of oligosaccharides and other complex carbohydrates.
Biology: The compound is used to study carbohydrate metabolism and the role of carbohydrates in biological pathways.
Medicine: It has significant implications in pharmaceutical research, particularly in the development of drugs for diseases such as cancer and diabetes.
Industry: The compound is used in the production of various glycosides and other carbohydrate derivatives.
Wirkmechanismus
The mechanism of action of 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate involves its role as a glycosyl donor in the synthesis of glycosides. The compound reacts with various acceptors to form glycosidic bonds, which are crucial in the formation of complex carbohydrates. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the formation of glycosidic bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate
- Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside
- Tri-O-acetyl-D-glucal
Uniqueness
2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is unique due to its high reactivity and specificity as a glycosyl donor. Its ability to form stable glycosidic bonds under controlled conditions makes it an invaluable reagent in the synthesis of complex carbohydrates and glycosides.
Eigenschaften
Molekularformel |
C12H16Cl3NO6 |
|---|---|
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
[3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C12H16Cl3NO6/c1-5-4-8(20-6(2)17)9(21-7(3)18)10(19-5)22-11(16)12(13,14)15/h5,8-10,16H,4H2,1-3H3 |
InChI-Schlüssel |
SYKYUESDKTZQFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


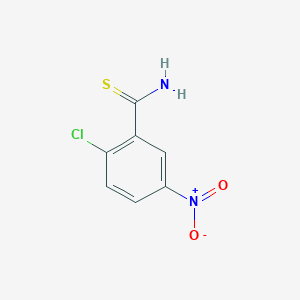
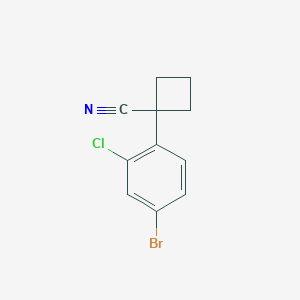

![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)


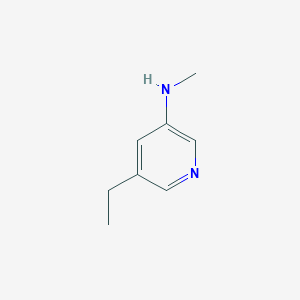

![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
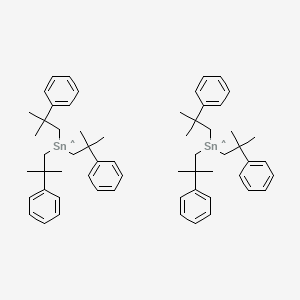
![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)

